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Compound of Interest

Compound Name: Ethylene dimaleate

Cat. No.: B098352

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally determined and theoretically
predicted physicochemical properties of ethylene dimaleate. A comprehensive understanding
of these properties is crucial for researchers and professionals involved in drug development
and materials science, as they influence a compound's behavior, from reaction kinetics to
bioavailability. This document summarizes available data, outlines experimental and
computational methodologies, and discusses the validation of theoretical models.

Experimental Data and Protocols

Experimentally determined physicochemical properties provide the most accurate and reliable
data for any compound. The following table summarizes the available experimental data for
ethylene dimaleate.

Table 1: Experimental Physicochemical Properties of Ethylene Dimaleate

Property Experimental Value
Melting Point 110-113 °C
Boiling Point 505.3 °C at 760 mmHg
Density 1.458 g/cm3
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Experimental Protocols

While specific experimental protocols for the determination of the above-listed properties for
ethylene dimaleate are not readily available in the public domain, standard laboratory
procedures are well-established for these measurements.

Melting Point Determination (Capillary Method):

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube.
The capillary tube is then placed in a melting point apparatus, where it is heated at a controlled
rate. The temperature at which the substance first begins to melt and the temperature at which
it is completely liquid are recorded as the melting point range.

Boiling Point Determination (Distillation or Thiele Tube Method):

For larger sample volumes, the boiling point is typically determined by simple distillation. The
temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.
For smaller quantities, the Thiele tube method can be employed. A small sample is heated in a
tube along with an inverted capillary tube. The temperature at which a continuous stream of
bubbles emerges from the capillary and the temperature at which the liquid re-enters the
capillary upon cooling are recorded to determine the boiling point.

Density Measurement (Pycnometer Method):

The density of a liquid or solid can be determined using a pycnometer, a flask with a specific,
accurately known volume. The pycnometer is weighed empty, then filled with the substance,
and weighed again. The density is calculated by dividing the mass of the substance by the
volume of the pycnometer. For solids, a liquid of known density in which the solid is insoluble is
used.

Theoretical Models for Property Prediction

Theoretical models offer a cost-effective and time-efficient alternative to experimental
measurements, particularly in the early stages of research and for screening large numbers of
compounds. The most common theoretical approaches for predicting physicochemical
properties of esters like ethylene dimaleate include Quantitative Structure-Property
Relationship (QSPR) models and computational chemistry methods.
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Quantitative Structure-Property Relationship (QSPR):

QSPR models are statistical models that correlate the physicochemical properties of a series of
compounds with their molecular structures. These models are built on the principle that the
properties of a chemical are determined by its molecular structure. By establishing a
mathematical relationship between structural descriptors and a specific property for a set of
known compounds (a training set), the model can then be used to predict the property for new,
untested compounds.[1][2][3][4]

Computational Chemistry Methods:

e Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to
investigate the electronic structure of atoms, molecules, and condensed matter. It can be
used to calculate various molecular properties, including optimized geometry, vibrational
frequencies, and electronic properties, which can then be used to estimate macroscopic
properties. A theoretical study on dimethyl maleate, a close analog of ethylene dimaleate,
utilized DFT methods to determine its equilibrium structures.[5]

e Molecular Dynamics (MD) Simulations: MD simulations are a computational method for
studying the physical movements of atoms and molecules. By simulating the interactions
between molecules over time, MD can be used to predict bulk properties such as density,
viscosity, and diffusion coefficients.

Validation of Theoretical Models

The reliability of any theoretical model hinges on its validation against experimental data. While
no specific studies validating theoretical models for the physicochemical properties of ethylene
dimaleale were identified, numerous studies have successfully developed and validated such
models for various classes of esters, including dicarboxylic acid esters and unsaturated esters,
which share structural similarities with ethylene dimaleate.

Boiling Point Prediction:

QSPR models have been extensively used to predict the boiling points of organic compounds,
including esters.[2][4] These models often use topological indices and quantum chemical
descriptors to achieve high correlation with experimental data. For aliphatic esters, QSPR
models have demonstrated good predictive power.[4]
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Melting Point Prediction:

The prediction of melting points is generally more challenging than that of boiling points due to
the complexities of the crystalline state. However, QSPR models have been developed for
various classes of organic compounds, including those with ester functionalities.[1] These
models often incorporate descriptors related to molecular size, shape, and intermolecular
interactions.

Density Prediction:

QSPR models have also been successfully applied to predict the density of organic
compounds, including esters.[3] These models typically utilize descriptors that capture
information about molecular volume and packing efficiency. For fatty acid ethyl esters, machine
learning-based models have shown high accuracy in predicting density across different
temperatures and pressures.[6]

The validation of these models is typically performed through internal and external validation
techniques. Internal validation assesses the robustness of the model using the initial dataset
(e.g., cross-validation), while external validation evaluates the model's predictive power on an
independent set of compounds not used in model development.

Diagrams

The following diagrams illustrate the general workflows for experimental determination and
theoretical prediction of physicochemical properties, as well as the logical relationship in a
QSPR study.

Caption: General workflows for the experimental determination of physicochemical properties.
Caption: General workflows for theoretical prediction of physicochemical properties.

Caption: Logical relationship of a typical QSPR model development and validation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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